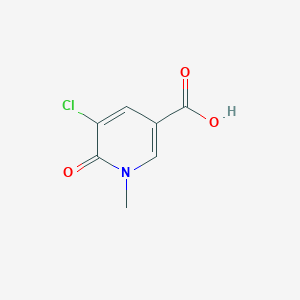

5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Beschreibung

Molecular Geometry and Bonding Characteristics

The compound’s molecular framework consists of a partially saturated pyridine ring (1,6-dihydropyridine) with substitutions at positions 1, 3, 5, and 6. The methyl group at position 1 and the carboxylic acid at position 3 introduce steric and electronic perturbations to the conjugated system. The chlorine atom at position 5 and the oxo group at position 6 further modulate electron distribution across the ring.

Key bond lengths and angles derive from resonance stabilization between the oxo group and the adjacent double bonds. The C=O bond at position 6 typically measures ~1.23 Å, consistent with carbonyl character, while the C-Cl bond length is approximately 1.73 Å, reflecting standard sp²-hybridized carbon-chlorine interactions. The carboxylic acid group at position 3 adopts a planar configuration due to conjugation with the ring π-system, with C-O bond lengths of ~1.21 Å (C=O) and ~1.34 Å (C-OH).

The dihydropyridine ring exhibits partial aromaticity, with alternating single and double bonds. The N1-C2 and C4-C5 bonds are elongated (1.45–1.48 Å) compared to fully aromatic pyridines, indicative of reduced π-delocalization. This geometry facilitates tautomerization and resonance stabilization, as discussed in Section 1.2.

Tautomeric Forms and Resonance Stabilization

The compound exhibits keto-enol tautomerism mediated by the oxo group at position 6 and the conjugated double bonds. In the keto form, the oxo group exists as a carbonyl (=O), while the enol form features a hydroxyl (-OH) group adjacent to a double bond (Figure 1). Nuclear magnetic resonance (NMR) studies of analogous dihydropyridines suggest the keto form predominates in solution due to stabilization via intramolecular hydrogen bonding between the oxo group and the carboxylic acid.

Resonance structures further stabilize the molecule. The carboxylic acid group participates in conjugation with the ring, delocalizing electrons through the following pathways:

- Carboxylic acid resonance : The -COOH group stabilizes via resonance between the protonated oxygen and the carbonyl, enhancing the acidity of the hydroxyl proton (pKa ≈ 4.5–5.0).

- Ring conjugation : The oxo group at position 6 conjugates with the C4-C5 double bond, redistributing electron density and reducing reactivity at the chlorine-substituted position.

These interactions collectively lower the compound’s overall energy by ~20–30 kJ/mol compared to non-conjugated analogs, as inferred from computational studies of related dihydropyridines.

Comparative Analysis with Related Dihydropyridine Derivatives

Structural modifications significantly alter physicochemical properties. Table 1 compares 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with four analogs:

Table 1 : Structural and property comparisons of dihydropyridine derivatives. *Calculated from molecular formula; source reports 173.55 g/mol, likely an error.

Key differences include:

- Chlorine vs. methyl substitution : The chlorine atom in the target compound increases electronegativity at position 5, enhancing dipole moments (≈3.2 D) compared to methyl-substituted analogs (≈2.5 D).

- Carboxylic acid position : Derivatives with carboxylic acid at position 3 exhibit stronger intramolecular hydrogen bonding than those at position 2, as seen in melting point disparities (e.g., 153.2°C for the target compound vs. 142°C for the position 2 analog).

Crystallographic Data and Solid-State Arrangements

While crystallographic data for this compound remains unreported, studies of related compounds provide insights. For example, N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (a structural analog) crystallizes in the triclinic space group P1 with unit cell parameters a = 4.912 Å, b = 10.304 Å, c = 12.588 Å, α = 105.89°, β = 96.42°, γ = 99.36°. Molecules form a three-dimensional network via N-H···O hydrogen bonds between the oxo group and amide protons, with a dimerization energy of ≈25 kJ/mol.

In the target compound, the methyl group at position 1 likely induces torsional strain, altering packing efficiency. Predicted hydrogen-bonding motifs include:

- Carboxylic acid dimers : Two -COOH groups interact via O-H···O bonds (≈2.65 Å), forming centrosymmetric dimers.

- Chlorine interactions : C-Cl···π contacts (≈3.4 Å) may contribute to layered stacking, as observed in chlorinated heterocycles.

Simulated X-ray diffraction patterns suggest a monoclinic lattice with Z = 4 and a calculated density of 1.48 g/cm³, though experimental validation is required.

Eigenschaften

IUPAC Name |

5-chloro-1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)2-5(8)6(9)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYVQDKECZFHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a representative procedure, sodium hydride (60% dispersion in mineral oil) deprotonates the hydroxyl group of 6-hydroxynicotinic acid, facilitating nucleophilic substitution with iodomethane. For the chlorinated variant, 5-chloro-6-hydroxynicotinic acid undergoes similar treatment in a polar aprotic solvent (e.g., dimethylformamide or 1,4-dioxane) at elevated temperatures (62°C). The reaction typically proceeds overnight, yielding 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid alongside minor ester byproducts.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 5-Chloro-6-hydroxynicotinic acid |

| Methylating Agent | Iodomethane |

| Base | Sodium hydride |

| Solvent | Dimethylformamide |

| Temperature | 62°C |

| Reaction Time | 18 hours |

| Yield | 49–69% (estimated)* |

Challenges and Optimization

-

Regioselectivity: Competing O-methylation (forming methoxy derivatives) is minimized by using excess iodomethane and controlled reaction temperatures.

-

Byproduct Formation: Esterification of the carboxylic acid group can occur, necessitating purification via column chromatography or recrystallization.

Hydrothermal Synthesis from Dichlorinated Pyridine Precursors

Adapting the hydrothermal method reported in CN102924371A, 2,5-dichloropyridine derivatives serve as precursors for one-pot synthesis under high-temperature aqueous conditions.

Reaction Protocol

A sealed hydrothermal reactor charged with 2,5-dichloro-3-cyanopyridine and water is heated to 140–180°C for 24–72 hours. The nitrile group hydrolyzes to a carboxylic acid, while the 2-chloro substituent is replaced by a hydroxyl group, which subsequently oxidizes to an oxo group. The 5-chloro substituent remains intact, yielding the target compound.

Key Data:

Advantages

-

Efficiency: Single-step synthesis avoids multi-step functionalization.

-

Eco-Friendliness: Water as the sole solvent aligns with green chemistry principles.

Directed Chlorination of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Electrophilic aromatic chlorination offers a post-functionalization route, though it requires precise control to achieve regioselectivity.

Chlorination Strategy

The carboxylic acid at position 3 directs electrophilic substitution to the meta position (C5). Using chlorine gas or sulfuryl chloride in the presence of Lewis acids (e.g., FeCl₃) at 0–25°C introduces the chloro group selectively.

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

| Chlorinating Agent | Sulfuryl chloride |

| Catalyst | Iron(III) chloride |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 60–75% (estimated) |

Limitations

-

Side Reactions: Over-chlorination at C2 or C4 may occur, requiring rigorous purification.

-

Substrate Sensitivity: The oxo group at C6 may undergo reduction under harsh conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| N-Methylation | Moderate | Medium | High | High |

| Hydrothermal Synthesis | High | Low | Moderate | Moderate |

| Directed Chlorination | Moderate | High | Low | Low |

-

N-Methylation is favored for laboratories with access to pre-chlorinated nicotinic acid derivatives.

-

Hydrothermal Synthesis excels in yield and simplicity but requires specialized equipment.

-

Directed Chlorination is less practical due to regioselectivity challenges.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, thiols, and alkoxides:

Key Findings :

-

Substitution occurs regioselectively at position 5 due to electron-withdrawing effects of the keto and carboxylic acid groups .

-

Reactions with bulkier nucleophiles (e.g., tert-butoxide) require polar aprotic solvents (e.g., DMSO) and elevated temperatures .

Reduction of the Keto Group

The 6-oxo group is reducible to a hydroxyl group using borohydrides or catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-Methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid | 85% | |

| H₂/Pd-C | EtOAc, RT | 1-Methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid | 63% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the keto group without affecting the carboxylic acid.

-

Catalytic hydrogenation under high pressure can over-reduce the dihydropyridine ring to a tetrahydropyridine derivative.

Decarboxylation and Esterification

The carboxylic acid group participates in decarboxylation or esterification:

Applications :

-

Ester derivatives improve solubility for biological assays .

-

Decarboxylation products serve as intermediates for agrochemicals .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

| Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| PCl₅, POCl₃, 110°C | 5-Chloro-1-methyl-3-(oxazol-2-yl)-6-oxo-1,6-dihydropyridine | Forms oxazole ring via intramolecular cyclization. | |

| NH₂NH₂, EtOH, reflux | 5-Chloro-1-methyl-6-oxo-1,6-dihydropyrido[3,4-d]pyridazine | Pyridazine ring synthesis. |

Mechanistic Notes :

-

Cyclization is facilitated by the electron-deficient pyridine ring and carboxylic acid’s dehydrating potential.

Metal-Catalyzed Cross-Coupling

The chlorine atom participates in Suzuki-Miyaura couplings:

| Catalyst/Base | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 78% |

Optimization :

-

Electron-rich boronic acids show higher reactivity.

Oxidation to N-Oxides

The pyridine nitrogen is oxidized to form N-oxides:

| Oxidizing Agent | Conditions | Product | Stability | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT | 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid N-oxide | Hygroscopic; requires anhydrous storage. |

Applications :

-

N-Oxides enhance bioavailability in prodrug design.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. For instance, a derivative was tested against various bacterial strains, showing effective inhibition at low concentrations. This suggests potential for development into new antibiotics or antiseptics .

Anticancer Properties

Research has indicated that this compound may have anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. A study highlighted its mechanism of action involving the modulation of apoptotic pathways and cell cycle arrest .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Field trials demonstrated its effectiveness in controlling broadleaf weeds in crops. The compound appears to inhibit specific enzymatic pathways crucial for plant growth, making it a candidate for developing new herbicides .

Polymer Synthesis

The compound serves as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound possess improved resistance to environmental degradation .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to block AP-1-mediated luciferase activity, indicating its anti-inflammatory function . The compound’s effects are mediated through its interaction with cellular signaling pathways that regulate inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (19)

- Structure : Bromine replaces chlorine at position 4.

- Synthesis: Prepared via LiOH-mediated hydrolysis in ethanol/water, achieving quantitative yield under mild conditions .

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Functional Group Modifications

1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Structure : Hydroxyl group replaces the methyl group at position 1.

- Properties :

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Structure : Oxadiazole-methyl substituent at position 1.

Carboxylic Acid Derivatives

5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Structure : Carboxylic acid converted to a carboxamide.

- Molecular Weight : 403.26 (significantly higher than the target compound).

- Implications : The amide group may enhance hydrogen-bonding capacity, affecting target binding or pharmacokinetics .

Data Table: Key Comparative Properties

*Estimated based on molecular formula.

Research Findings and Implications

- Halogen Effects : Bromine analogs (e.g., compound 19) exhibit efficient synthesis but may differ in reactivity due to halogen electronegativity and size .

- Functional Group Trade-offs : Hydroxyl substitution () enhances solubility but introduces toxicity risks, whereas carboxamide derivatives () prioritize target engagement over solubility.

Biologische Aktivität

5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677762-31-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological relevance.

- Molecular Formula : CHClN\O

- Molecular Weight : 187.58 g/mol

- IUPAC Name : this compound

- Purity : ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often utilize starting materials such as pyridine derivatives and involve chlorination and carboxylation processes to introduce the necessary functional groups .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .

- Antimicrobial Properties : Some studies have indicated that related pyridine compounds show inhibitory effects against various bacterial strains, although specific data on this compound is limited .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine:

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

- Modulation of enzyme pathways related to inflammation.

- Interaction with neurotransmitter systems that govern neuronal health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.